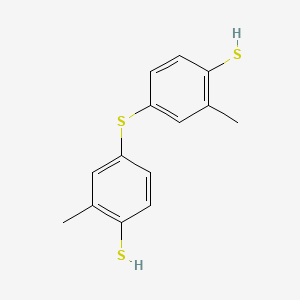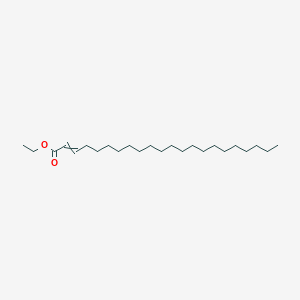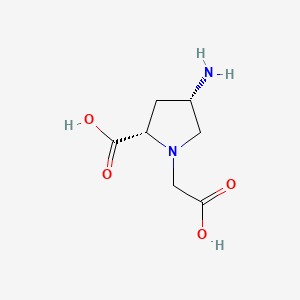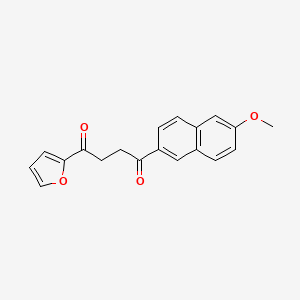![molecular formula C9H15O8P B12561663 2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid CAS No. 173039-11-7](/img/structure/B12561663.png)
2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of carboxyethyl, hydroxyphosphoryl, and pentanedioic acid groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid involves multiple steps, including the introduction of carboxyethyl and hydroxyphosphoryl groups to a pentanedioic acid backbone. Common synthetic routes may involve the use of reagents such as phosphoric acid derivatives and carboxylic acids under controlled conditions. Specific reaction conditions, such as temperature, pH, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure consistent quality and efficiency. Techniques such as continuous flow reactors and automated synthesis systems are employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the hydroxyphosphoryl group to other functional groups.
Substitution: The carboxyethyl and hydroxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The hydroxyphosphoryl group plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules.
Comparison with Similar Compounds
Similar Compounds
Glutaric acid: Shares the pentanedioic acid backbone but lacks the carboxyethyl and hydroxyphosphoryl groups.
Phosphoenolpyruvic acid: Contains a phosphoryl group but differs in its overall structure and functional groups.
Uniqueness
2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid is unique due to the combination of carboxyethyl, hydroxyphosphoryl, and pentanedioic acid groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
173039-11-7 |
|---|---|
Molecular Formula |
C9H15O8P |
Molecular Weight |
282.18 g/mol |
IUPAC Name |
2-[[2-carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid |
InChI |
InChI=1S/C9H15O8P/c10-7(11)2-1-6(9(14)15)5-18(16,17)4-3-8(12)13/h6H,1-5H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) |
InChI Key |
GZNKYXXCKRYSFH-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(CP(=O)(CCC(=O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol](/img/structure/B12561593.png)

![(R)-2-[(R)-Oxiranyl]-1,2-ethanediol](/img/structure/B12561602.png)

![2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine](/img/structure/B12561622.png)
![3-Methyl-3-phenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B12561624.png)
![Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B12561650.png)
![4-Oxatricyclo[5.2.1.0~3,5~]decane](/img/structure/B12561656.png)

![2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione](/img/structure/B12561679.png)

